REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[N:3]1[CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1.[ClH:24]>CO>[ClH:24].[ClH:24].[NH:14]1[CH2:13][CH2:12][CH:11]([N:3]2[C:4]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:10][C:2]2=[O:1])[CH2:16][CH2:15]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C=2C(=NC=CC2)N1)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting brown suspension was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 mL 3-necked round bottom flask fitted with a thermometer
|
Type
|
ADDITION
|
Details
|
was then added over a period of 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Hydrogen chloride gas (Reagent Plus, steel cylinder, Aldrich) was carefully bubbled into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
resulting in a dark brown solution (Note
|
Type
|
CUSTOM
|
Details
|
rises to 38° C.
|
Type
|
CUSTOM
|
Details
|
After 20 minutes a solid precipitated out of solution
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry was cooled to room temperature
|
Type
|
WAIT
|
Details
|
The reaction was complete in 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with isopropyl acetate (25 mL)
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solids were then collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The resulting brown solid was washed with isopropyl acetate (5 mL)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Reaction Time |
30 min |
Name
|
1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride
|
Type
|
product
|
Smiles
|
Cl.Cl.N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |